![molecular formula C10H17NO B11913894 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane
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Overview
Description
6-((2-Methylallyl)oxy)-2-azaspiro[33]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing azaspiro ring and an oxygen-containing ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane typically involves the formation of the azaspiro ring followed by the introduction of the 2-methylallyl group. One common method involves the alkylation of a suitable azaspiro precursor with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines can replace the 2-methylallyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
One of the most promising applications of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine, making it a target for treating neurological disorders like depression and Parkinson's disease.
- Preliminary Studies : Initial research indicates that derivatives of this compound may exhibit moderate inhibitory effects on MAO-B, suggesting potential therapeutic applications .
- Structure-Activity Relationship : Modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which is crucial for optimizing pharmacological properties .
Potential Therapeutic Uses
The unique structure of this compound suggests several therapeutic avenues:
- Neurological Disorders : Its ability to inhibit MAO-B positions it as a candidate for treating conditions like Parkinson's disease and depression.
- Drug Development : The compound's structural properties may allow it to serve as a lead compound in drug development, particularly in creating new classes of antidepressants or neuroprotective agents .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety of compounds similar to this compound:
- In Vitro Studies : Research has demonstrated moderate-to-high inhibitory activity against MAO-B with IC50 values ranging from 0.7 to 289 nM .
- Comparative Analysis : Studies comparing various derivatives have shown that modifications can enhance selectivity and potency against specific targets, which is crucial for minimizing side effects associated with non-selective MAO inhibition .
Mechanism of Action
The mechanism of action of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar core structure but different substituents.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound used as an intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is unique due to the presence of the 2-methylallyl group, which imparts specific chemical and biological properties. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for various applications.
Biological Activity
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which includes a seven-membered ring containing both nitrogen and carbon atoms. The molecular formula of this compound is C10H17NO, with a molecular weight of approximately 167.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
Structural Characteristics
The structure of this compound features a 2-methylallyl group attached via an ether linkage to the azaspiro framework. This specific functionalization is believed to enhance the compound's lipophilicity and influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H17NO |
Molecular Weight | 167.25 g/mol |
CAS Number | Not specified |
Monoamine Oxidase Inhibition
Preliminary studies indicate that derivatives of this compound exhibit moderate inhibitory effects on MAO-B. This activity suggests potential applications in treating neurological disorders such as depression and Parkinson's disease, where MAO-B inhibition can lead to increased levels of beneficial neurotransmitters like dopamine.
Binding Affinity Studies
Research involving the binding affinity of this compound to various biological targets is ongoing. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For instance, modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which could affect therapeutic outcomes.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors and enzymes within the central nervous system. The presence of the azaspiro structure may facilitate unique interactions that are not observed in other compounds lacking this feature.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Inhibition of MAO-B : A study demonstrated that certain derivatives showed significant inhibition of MAO-B activity, which is critical for managing conditions like depression and Parkinson's disease.
- Neuroprotective Effects : Research has indicated that compounds with similar structures can provide neuroprotective effects in animal models, suggesting that this compound may also exhibit such properties.
Comparison with Similar Compounds
A comparison with structurally related compounds provides insights into the uniqueness of this compound:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | 0.88 |
7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 | 0.65 |
(3-Methyloxetan-3-yl)methanamine | 153209-97-3 | 0.83 |
Azetidin-3-ylmethanol hydrochloride | 928038-44-2 | 0.75 |
2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.64 |
The distinct functionalization with the methylallyl group in this compound enhances its potential lipophilicity compared to other azaspiro compounds.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H17NO/c1-8(2)5-12-9-3-10(4-9)6-11-7-10/h9,11H,1,3-7H2,2H3 |
InChI Key |
XSIOHSUGCSKVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1CC2(C1)CNC2 |
Origin of Product |
United States |
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